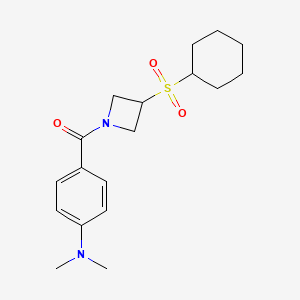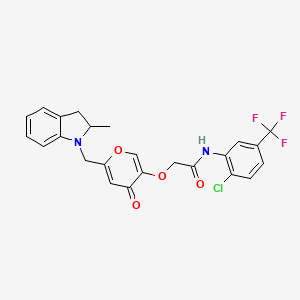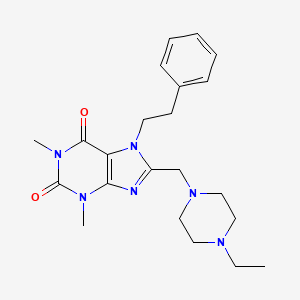
2-(4-(thiophene-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-(thiophene-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a novel thiophene derivative that is part of a broader class of compounds known for their potential pharmacological activities. Thiophene derivatives are of significant interest in medicinal chemistry due to their diverse biological properties, which include antiarrhythmic, serotonin antagonist, and antianxiety activities, as demonstrated by related compounds in the literature .
Synthesis Analysis
The synthesis of thiophene derivatives typically involves initial reactions with various organic reagents. For instance, the synthesis of a series of novel thiophene derivatives was reported using 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide as a starting material, which was reacted with different reagents to yield a variety of compounds . Although the specific synthesis route for 2-(4-(thiophene-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is not detailed in the provided papers, similar synthetic strategies could be employed, involving key steps such as amide formation, tetrazole synthesis, and the introduction of trifluoroethyl groups.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed using spectroscopic methods such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis . These techniques provide detailed information about the molecular framework, functional groups, and the overall molecular architecture of the compound, which are crucial for understanding its chemical behavior and biological activity.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For example, 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a related compound, was shown to react with different reagents such as benzaldehyde, formic acid, and phenylisothiocyanate to yield pyrimidinone derivatives . These reactions are indicative of the reactivity of the amine and carboxamide groups, which are also present in the compound of interest, suggesting that it may also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a trifluoroethyl group in the compound of interest is likely to affect its lipophilicity and could enhance its membrane permeability, which is an important consideration for drug design. The pharmacological activities of thiophene derivatives are often assessed in comparison to established drugs, and their acute toxicity is determined by LD50 values . The biological activities of these compounds, including their antibiotic and antibacterial properties, are also evaluated against various strains of Gram-positive and Gram-negative bacteria .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis :
- Thiophene derivatives like the one are often used in the synthesis of heterocyclic compounds. For example, a study by Mohareb et al. (2004) focused on synthesizing benzo[b]thiophen-2-yl-hydrazonoesters, which are precursors for the creation of various heterocyclic derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antibacterial and Antifungal Activities :
- Talupur et al. (2021) reported the synthesis of thiophene-2-carboxamides and their potential as antibacterial and antifungal agents. The compounds were synthesized by various condensation reactions and subjected to biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Anticancer Activity :
- A study by Atta and Abdel‐Latif (2021) discussed the synthesis of new 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives and their testing for in vitro cytotoxicity using the MTT assay. These compounds displayed inhibitory activity against various cell lines, particularly those with a thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).
Synthesis of Luminescent Materials :
- Zhao et al. (2017) explored the construction of thiophene-based metal-organic frameworks (MOFs) for luminescent sensing and environmental contaminant detection. The study highlighted the potential of these compounds in sensing applications, particularly for detecting Hg(II), Cu(II), Cr(VI), and salicylaldehyde (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Pharmacological Activities :
- Amr et al. (2010) synthesized a series of novel thiophene derivatives and screened them for antiarrhythmic, serotonin antagonist, and antianxiety activities. The compounds showed significant activity compared to standard drugs like procaine amide, lidocaine, diazepam, and buspirone (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Eigenschaften
IUPAC Name |
2-[4-(thiophene-3-carbonylamino)phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2S/c16-15(17,18)8-19-14(26)12-21-23-24(22-12)11-3-1-10(2-4-11)20-13(25)9-5-6-27-7-9/h1-7H,8H2,(H,19,26)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVLYBMYRCAZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(thiophene-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)
![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)
![6-(ethylsulfonyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3017383.png)

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)
![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)
![4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3017389.png)


![5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3017394.png)

![5-[[(6-Fluoropyridine-2-carbonyl)amino]methyl]-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3017401.png)
